Ledipasvir (acetone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ledipasvir is a direct-acting antiviral agent used in combination with other antiviral agents to treat chronic hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1a, 1b, 4a, and 5a . Ledipasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
Preparation Methods
The preparation of ledipasvir involves several synthetic routes and reaction conditions. One method includes reacting a compound of formula 6 with a compound of formula 5 to obtain a compound of formula 4. This is followed by coupling the compound of formula 4 with a compound of formula 3, and finally converting the compound of formula 2 to ledipasvir . Industrial production methods often involve the use of acetone as a solvent to form an acetone solvate of ledipasvir .
Chemical Reactions Analysis
Ledipasvir undergoes various types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include organic solvents like acetone and reagents such as carbamates and imidazoles . The major products formed from these reactions are intermediates that eventually lead to the final compound, ledipasvir .
Scientific Research Applications
Ledipasvir has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by HCV . Additionally, ledipasvir has shown potential in inhibiting the replication of other viruses, such as SARS-CoV-2, the virus responsible for COVID-19 . This makes it a valuable compound in antiviral research and drug development.
Mechanism of Action
Ledipasvir exerts its effects by inhibiting the HCV NS5A protein, which is required for viral RNA replication and assembly of HCV virions . Although the exact mechanism of action is not fully understood, it is believed to prevent the hyperphosphorylation of NS5A, which is necessary for viral protein production . This inhibition disrupts the viral life cycle, leading to a reduction in viral load and eventual clearance of the virus from the body.
Comparison with Similar Compounds
Ledipasvir belongs to a group of non-structural protein 5A inhibitors used against HCV. Similar compounds include sofosbuvir, velpatasvir, and daclatasvir . Compared to these compounds, ledipasvir has a unique chemical structure that provides it with a high barrier to the development of resistance . This makes it a potent option for the treatment of HCV, especially when used in combination with other antiviral agents like sofosbuvir .
Properties
Molecular Formula |
C52H60F2N8O7 |
---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3 |
InChI Key |
FJPWYOHJVGOKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.